Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate
Overview
Description
This compound belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring containing one oxygen atom, one nitrogen atom, and three carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. These properties might include solubility, melting point, boiling point, and reactivity. Unfortunately, without specific data, I can’t provide a detailed analysis .Scientific Research Applications
Antimicrobial Activity
This compound has been utilized in the synthesis of thiophene derivatives which exhibit significant antimicrobial properties . These derivatives have shown activity against a range of bacterial species, comparable to standard drugs like ampicillin and gentamicin. Moreover, certain compounds have displayed potent activity against fungal species such as Aspergillus fumigates and Syncephalastrum racemosum .
Enaminone Reactivity for Heterocyclic Compound Synthesis
The enaminone functionality of the compound serves as a versatile precursor for the preparation of various classes of organic compounds. Its dual nucleophilic and electrophilic reactivity allows for the synthesis of a wide array of heterocyclic compounds with pharmacological potential .
Pharmacological Applications
Thiophene derivatives, which can be synthesized from Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate, are known for their therapeutic applications. They have been used as agents for treating conditions such as diabetes mellitus, hypertension, and as antimicrobial, analgesic, anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents .
Synthesis of Anticancer Agents
The compound’s derivatives have been employed as raw materials in the synthesis of anticancer agents. This is due to the thiophene moiety’s ability to act as a core structure in the development of these pharmacologically active agents .
Development of Anti-Atherosclerotic Agents
Similarly, derivatives of Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate have been used in the synthesis of anti-atherosclerotic agents. These compounds play a crucial role in the prevention and treatment of atherosclerosis .
Metal Complexing Agents
The thiophene derivatives synthesized from this compound can also function as metal complexing agents. This application is particularly useful in the field of analytical chemistry, where such agents are used to detect and quantify metal ions .
Insecticide Development
Another significant application is in the development of insecticides. The thiophene nucleus, which can be derived from the compound, is an important entity in the synthesis of insecticidal compounds .
Biochemical Pathway Modulation
Molecules containing the thiazole ring, which can be synthesized from Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate, have the ability to modulate biochemical pathways and enzymes or stimulate/block receptors in biological systems. This makes them valuable in the study and manipulation of physiological processes .
Mechanism of Action
The mechanism of action of a compound typically refers to its biological activity. Many oxazole derivatives have been studied for their biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities . The exact mechanism of action would depend on the specific biological target.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-7(11)6-5(2)10-8(9-3)13-6/h4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONYDDRYGDXVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate | |
CAS RN |
1443980-38-8 | |
Record name | ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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